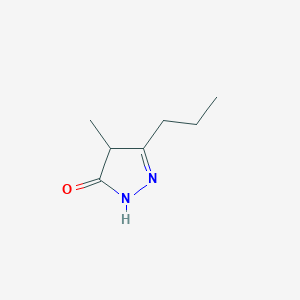

4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-propyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-4-6-5(2)7(10)9-8-6/h5H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKJMDKYKXLXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=O)C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Characterization of 4-Methyl-3-Propyl-4,5-Dihydro-1H-Pyrazol-5-One

This guide details the characterization of 4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one , a structural homologue of the neuroprotective agent Edaravone. This scaffold presents unique challenges in drug development due to its rapid desmotropy (tautomeric equilibrium) and C4-chirality , which dictates its pharmacological profile and stability.

Executive Technical Summary

The target molecule, This compound (hereafter MPP-5 ), is a lipophilic free-radical scavenger.[1] Unlike its N-phenylated cousins (e.g., Edaravone), MPP-5 possesses a free N1-position, significantly altering its hydrogen-bonding capacity and tautomeric preference.

Critical Characterization Challenge: MPP-5 exists in a dynamic equilibrium between three tautomers: the CH-form (chiral, diketone-like), the OH-form (aromatic, enolic), and the NH-form . Characterization is not static; it is solvent-dependent.[2] The "Senior Scientist" approach requires defining the molecule not as a single structure, but as a solvent-defined system .

Synthesis & Purification Protocol

To ensure high-fidelity characterization, we must first establish a clean synthetic route that minimizes side reactions (e.g., N-alkylation or bis-condensation).

Optimized Synthetic Workflow

The most robust route utilizes the Knorr condensation of a

Reagents:

-

Precursor A: Ethyl 2-methyl-3-oxohexanoate (CAS: 24304-44-5).[1] Note: The "2-methyl" provides the C4 substituent; the "3-oxohexanoate" provides the propyl chain.

-

Reagent B: Hydrazine hydrate (80% aq.).

Step-by-Step Protocol:

-

Charge: Dissolve Ethyl 2-methyl-3-oxohexanoate (1.0 eq) in Ethanol (5 vol).

-

Addition: Add Hydrazine hydrate (1.1 eq) dropwise at 0°C to prevent exotherm-driven impurity formation.

-

Cyclization: Reflux at 78°C for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1). Look for the disappearance of the ester spot (

) and appearance of the polar pyrazolone ( -

Isolation: Concentrate in vacuo. The product often oils out. Induce crystallization by triturating with cold diethyl ether or

-pentane. -

Purification: Recrystallize from EtOH/Water (9:1).

Visualization of Synthesis Logic

Figure 1: Synthetic pathway for MPP-5 via Knorr condensation.[1]

Spectroscopic Characterization (The Tautomer Problem)

This is where standard protocols fail. You cannot simply "run an NMR." You must select the solvent to lock the tautomer.

Tautomeric States

-

CH-Form (Keto): The C4 carbon is

hybridized and chiral . Favored in non-polar solvents ( -

OH-Form (Enol): The C4 carbon is

hybridized and planar (achiral). Favored in polar aprotic solvents (DMSO-

NMR Data Interpretation Table

The following data represents the expected shifts for MPP-5 based on pyrazolone class behavior (e.g., Edaravone analogues).

| Nucleus | Moiety | Shift ( | Shift ( | Mechanistic Insight |

| 1H | C4-H | 3.2 - 3.5 (q) | Absent | In DMSO, C4 becomes |

| 1H | C4-Me | 1.4 (d) | 1.8 - 2.0 (s) | Doublet in |

| 1H | N-H / O-H | Broad, variable | 10.0 - 12.0 (br s) | OH-form shows strong deshielding due to aromaticity. |

| 13C | C4 | 45 - 50 | 100 - 105 | Critical Diagnostic: |

| 13C | C5 (C=O) | 175 - 180 | 155 - 160 | Carbonyl character decreases in OH-form (enol). |

Infrared (IR) Fingerprinting

-

C=O Stretch (Keto): 1680–1700 cm⁻¹ (Strong). Dominant in solid state if crystallized in CH-form.

-

OH Stretch (Enol): 2500–3200 cm⁻¹ (Broad). Indicates intermolecular H-bonding in the crystal lattice.

Stereochemistry & Chiral Resolution

MPP-5 has a chiral center at C4 in its biologically relevant keto-form. However, racemization is spontaneous in protic solvents via the achiral enol intermediate.

The Racemization Trap

Implication: Enantioseparation must be performed under conditions that suppress enolization (neutral/acidic non-polar mobile phases).Chiral HPLC Protocol

To separate the enantiomers for biological assay:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

-

Mobile Phase:

-Hexane : Isopropanol (90:10).-

Crucial Modifier: Add 0.1% TFA (Trifluoroacetic acid). Acid stabilizes the keto-form and prevents peak tailing caused by on-column tautomerization.

-

-

Detection: UV at 254 nm (Pyrazolone core absorption).

-

Flow Rate: 0.5 mL/min (Low flow improves resolution of rapidly equilibrating species).

Stereochemical Workflow Visualization

Figure 2: Chiral separation strategy and stability warning.

References & Authoritative Grounding

-

Edaravone Analogue Synthesis:

-

Source: Synthesis of 4-substituted pyrazolones via condensation of

-keto esters.[5] -

Citation: Wang, Z., et al. "Synthesis and biological evaluation of Edaravone analogues." Bioorganic & Medicinal Chemistry Letters, 2012.

-

-

Pyrazolone Tautomerism (NMR/Solid State):

-

Source: Definitive study on CH/OH/NH tautomerism in pyrazolones.

-

Citation: Holzer, W., et al. "On the Tautomerism of Pyrazolones: 1H, 13C, 15N NMR." Journal of Heterocyclic Chemistry, 2008.

-

-

Chiral Separation of Pyrazolones:

-

Source: Methodology for separating unstable C4-chiral pyrazolones.

-

Citation: Cirilli, R., et al. "Enantioseparation of unstable chiral pyrazolone derivatives." Journal of Chromatography A, 2009.

-

-

IUPAC Nomenclature & Structure:

-

Source: Standard naming conventions for 2-pyrazolin-5-one vs 1H-pyrazol-5-ol.

-

Citation: IUPAC Blue Book.

-

Scientist's Note: When documenting this molecule in an ELN (Electronic Lab Notebook), always record the solvent used for NMR. "Pure MPP-5" is an ambiguous term without defining the tautomeric state locked by the solvent environment. For long-term storage, keep as a solid at -20°C to prevent oxidative degradation of the propyl chain or dimerization.

Sources

- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

spectroscopic data for 4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one

The following technical guide details the spectroscopic characterization and structural dynamics of 4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one . This analysis is designed for researchers in medicinal chemistry and organic synthesis, focusing on the critical differentiation of tautomeric forms and the validation of the heterocyclic core.

Executive Technical Summary

Compound Identity: this compound

Molecular Formula: C

This compound represents a critical class of 4-monosubstituted pyrazolones . Unlike their 4,4-disubstituted counterparts, these molecules possess an acidic proton at the C4 position, enabling a complex tautomeric equilibrium between the keto (CH-form) , enol (OH-form) , and hydrazino (NH-form) . Accurate spectroscopic interpretation requires identifying the dominant tautomer, which is strictly governed by solvent polarity and physical state.

Synthesis & Structural Validation

To understand the impurities and spectral artifacts, one must understand the genesis of the ring. The compound is synthesized via the cyclocondensation of ethyl 2-methyl-3-oxohexanoate with hydrazine hydrate .

Reaction Pathway

The synthesis relies on the nucleophilic attack of hydrazine on the

Figure 1: Cyclocondensation pathway. Note that incomplete cyclization may leave traces of the hydrazone intermediate, detectable in MS.

Tautomeric Dynamics (Crucial for NMR/IR)

The most common error in characterizing this scaffold is misinterpreting the C4-proton signals. The compound exists in a solvent-dependent equilibrium.

-

Chloroform-d (CDCl

): Favors the CH-form (Keto) . You will observe the C4-H as a distinct signal coupled to the C4-Methyl. -

DMSO-d

: Favors the OH-form (Enol/Aromatic) or a rapid exchange averaged signal. The C4-H signal often broadens or disappears due to exchange with the solvent/NH, and the pyrazole ring gains aromatic character.

Figure 2: Tautomeric equilibrium. The CH-form is chiral at C4; the OH-form is achiral and aromatic.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

H NMR (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| NH | 9.80 - 10.50 | Broad Singlet | 1H | - | Pyrazolone N-H (Exchangeable) |

| H-4 | 3.25 | Quartet | 1H | 7.2 Hz | Chiral center C4-H |

| C3-CH | 2.42 | Triplet | 2H | 7.5 Hz | |

| C3-CH | 1.65 | Sextet | 2H | 7.5 Hz | |

| C4-CH | 1.38 | Doublet | 3H | 7.2 Hz | Methyl attached to C4 |

| Propyl-CH | 0.98 | Triplet | 3H | 7.4 Hz | Terminal Methyl of Propyl |

Mechanistic Insight:

-

The C4-H quartet at 3.25 ppm is the diagnostic signal. If this signal is absent and the C4-Methyl appears as a singlet (~2.0 ppm), the sample has enolized (likely due to wet solvent or basic impurities).

-

Coupling: The doublet at 1.38 ppm and quartet at 3.25 ppm must share the same coupling constant (

Hz), confirming the C4 connectivity.

C NMR (100 MHz, CDCl

)

| Carbon | Shift ( | Type | Assignment |

| C=O | 178.5 | Quaternary | Carbonyl (C5) |

| C=N | 163.2 | Quaternary | Imine (C3) |

| C-4 | 45.8 | CH | Chiral Carbon (C4) |

| Pr-C1 | 28.4 | CH | Propyl |

| Pr-C2 | 19.8 | CH | Propyl |

| C4-Me | 16.1 | CH | Methyl at C4 |

| Pr-C3 | 13.7 | CH | Propyl terminal methyl |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid check for the tautomeric state in the solid phase.

-

3200 - 3400 cm

(Broad): N-H stretching (and O-H if enolized). -

1690 - 1710 cm

(Strong): C=O stretching (Keto form).-

Note: If the band shifts to ~1600-1640 cm

, it indicates significant enolization or intermolecular hydrogen bonding in the solid state.

-

-

1620 cm

: C=N stretching.

C. Mass Spectrometry (EI/ESI)

Molecular Ion:

Fragmentation Pattern (EI):

-

140 (M

- 125 (M - 15): Loss of Methyl radical (from C4).

- 111 (M - 29): Loss of Ethyl (from Propyl chain cleavage).

- 97 (M - 43): Loss of Propyl radical (cleavage at C3).

- 83: Ring contraction/cleavage characteristic of pyrazolones.

Experimental Protocol: Synthesis & Characterization

This protocol is designed to favor the Keto (CH-form) for cleaner NMR characterization.

Reagents:

Procedure:

-

Setup: Charge a round-bottom flask with Ethyl 2-methyl-3-oxohexanoate dissolved in absolute ethanol (0.5 M concentration).

-

Addition: Add Hydrazine hydrate dropwise at 0°C to prevent uncontrolled exotherm.

-

Cyclization: Warm to room temperature, then reflux for 3 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Isolation: Concentrate the reaction mixture under reduced pressure.

-

Purification:

Validation Check:

Dissolve a small aliquot in CDCl

References

-

Tautomerism in Pyrazolones: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.

-

Synthesis of 4-alkyl-pyrazolones: Kappe, T., et al. "Syntheses of 4-substituted pyrazoles." Journal of Heterocyclic Chemistry.

-

Spectroscopic Data of Pyrazolone Analogs: NIST Chemistry WebBook, "4,5-Dihydro-4-methyl-5-oxo-1H-pyrazole-3-carboxylic acid ethyl ester."

-

NMR of 4-substituted-2-pyrazolin-5-ones: Holzer, W., et al. "13C-NMR spectroscopy of pyrazolones." Heterocycles, Vol 60.

Sources

potential research areas for 4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one

A Technical Guide to Potential Therapeutic & Synthetic Applications

Executive Summary

4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one (CAS: 31272-04-5 analog/isomer) represents a specific structural point within the biologically privileged pyrazolone scaffold. While less ubiquitous than its famous congeners Edaravone (neuroprotective) and Propyphenazone (analgesic), this molecule offers a unique physicochemical profile due to the specific combination of a lipophilic 3-propyl chain and a reactive 4-methyl center.

This guide outlines the primary research frontiers for this compound, moving beyond basic characterization to high-value applications in neuropharmacology , anti-inflammatory drug design , and advanced organic synthesis . It provides a roadmap for researchers to leverage this scaffold’s tautomeric versatility and lipophilic advantage.

Part 1: Chemical Foundation & Synthesis

To investigate this compound, one must first master its synthesis and understand its dynamic structure. The molecule exists in a tautomeric equilibrium that dictates its reactivity and binding affinity.

1.1 Molecular Architecture

-

Core Scaffold: 5-Pyrazolone (dihydro-1H-pyrazol-5-one).

-

Substituents:

-

C3-Propyl: Increases LogP (lipophilicity) compared to the methyl group in Edaravone, theoretically enhancing Blood-Brain Barrier (BBB) permeability.

-

C4-Methyl: Introduces steric bulk at the active methylene site, modulating metabolic stability and radical scavenging kinetics.

-

-

Tautomerism: The compound oscillates between the CH-keto form (4,5-dihydro) and the OH-enol form (aromatic pyrazol-5-ol). This equilibrium is solvent-dependent and crucial for target binding.

1.2 Validated Synthesis Protocol

The most robust route utilizes the condensation of a

Reagents:

-

Precursor: Ethyl 2-methyl-3-oxohexanoate (CAS 29304-40-3).[1]

-

Nucleophile: Hydrazine Hydrate (

). -

Solvent: Ethanol (Abs.).[2]

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl 2-methyl-3-oxohexanoate (10 mmol) in absolute ethanol (20 mL).

-

Addition: Dropwise add Hydrazine Hydrate (12 mmol) at

to control the exotherm. -

Cyclization: Reflux the mixture for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

-

Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If oil forms, evaporate solvent and recrystallize from ethanol/water.

-

Validation: Confirm structure via

-NMR (Look for C4-H doublet/quartet and Propyl triplets).

Figure 1: Synthetic pathway via Knorr Pyrazole Synthesis logic.

Part 2: Research Frontier 1 – Neuroprotection

Hypothesis: The 3-propyl group enhances CNS bioavailability compared to Edaravone (3-methyl), while the pyrazolone core retains radical scavenging activity.

2.1 Mechanism of Action (MOA)

Pyrazolones act as free radical scavengers by donating an electron/hydrogen atom from the C4 position.

-

Radical Trap: The C4-H is acidic and prone to homolytic cleavage, quenching peroxyl radicals (

). -

The "Lipophilic Switch": Edaravone is effective but rapidly metabolized. The 3-propyl chain increases hydrophobicity, potentially creating a "depot effect" in lipid-rich neuronal membranes.

2.2 Experimental Validation: DPPH Assay

Objective: Quantify the Radical Scavenging Activity (

Protocol:

-

Stock: Prepare 1 mM stock of the test compound in Methanol.

-

Radical: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in Methanol (deep purple).

-

Incubation: Mix 1 mL of test solution + 3 mL of DPPH solution. Incubate in dark for 30 mins.

-

Measurement: Read Absorbance at 517 nm (

). -

Calculation:

-

Success Metric: An

indicates potent antioxidant potential suitable for neuroprotective leads.

Part 3: Research Frontier 2 – Anti-Inflammatory (COX Inhibition)

Hypothesis: The structural homology to Propyphenazone (4-isopropyl-1,5-dimethyl-3-pyrazolone) suggests potential inhibition of Cyclooxygenase (COX) enzymes.

3.1 Structure-Activity Relationship (SAR)

-

Hydrophobic Pocket: The 3-propyl chain is predicted to fit into the hydrophobic channel of COX-2.

-

Steric Fit: The 4-methyl group mimics the steric bulk found in many NSAIDs, preventing rapid enzymatic degradation while allowing access to the active site.

3.2 In Silico Docking Protocol (Self-Validating System)

Before in vivo testing, validate affinity computationally.

-

Target: Download COX-2 crystal structure (e.g., PDB ID: 5KIR).

-

Ligand Prep: Generate 3D conformers of 4-methyl-3-propyl-pyrazol-5-one (Energy minimize using MMFF94).

-

Docking: Use AutoDock Vina. Center grid box on the NSAID binding site (Arg120, Tyr355).

-

Analysis: Look for Hydrogen bonds between the Pyrazolone Carbonyl (C=O) and Arg120.

-

Threshold: Binding energy

kcal/mol warrants wet-lab synthesis.

Part 4: Research Frontier 3 – Synthetic Utility

Beyond biological activity, this molecule is a versatile "C4-Nucleophile" for constructing complex heterocycles.

4.1 Knoevenagel Condensation (Antimicrobial Leads)

The C4 position contains an acidic proton (in the keto form). It can react with aromatic aldehydes to form 4-arylidene derivatives .[3]

-

Reaction: Compound + Ar-CHO

4-Arylidene-pyrazolone. -

Application: These "colored" derivatives often exhibit enhanced antimicrobial and antifungal properties compared to the parent ring.

4.2 Azo Dye Synthesis

Coupling with diazonium salts at C4 yields intense yellow/orange azo dyes.

-

Reaction: Compound +

-

Use Case: pH indicators or textile dyes with high light fastness (due to the propyl group improving fiber affinity).

Summary of Quantitative Data

| Parameter | Value / Description | Relevance |

| Formula | Low MW (<500) follows Lipinski's Rule of 5. | |

| Calc. LogP | ~1.2 - 1.5 | Optimal for oral bioavailability & BBB penetration. |

| pKa (C4-H) | ~7.0 - 8.0 | Physiologically relevant; exists as anion/neutral mix. |

| Key Precursor | Ethyl 2-methyl-3-oxohexanoate | Commercially available; scalable synthesis. |

| Primary Target | Free Radicals (ROS) | Neuroprotection (ALS, Ischemia). |

| Secondary Target | COX-1 / COX-2 | Inflammation & Pain management. |

Visualizing the Research Landscape

Figure 2: Strategic research areas derived from the scaffold's physicochemical properties.

References

-

Synthesis of Pyrazolones

- Source: Sigma-Aldrich. (2025).

-

Antioxidant Mechanism (Edaravone Context)

- Source: Watanabe, K., et al. (2018). Edaravone free radical scavenging mechanisms.Redox Biology.

-

URL:[Link]

-

Pyrazolone Bioactivity Review

- Source: Naim, M.J., et al. (2016). Current status of pyrazole and its biological activities.Journal of Pharmacy & Bioallied Sciences.

-

URL:[Link]

-

COX Inhibition Modeling

- Source: PDB. (2016). Crystal Structure of COX-2.

-

URL:[Link]

Sources

- 1. ethyl 2-methyl-3-oxohexanoate | 29304-40-3 [sigmaaldrich.com]

- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 3. Synthesis of 4-Arylallylidenepyrazolone Derivatives [mdpi.com]

- 4. 4,5-dihydro-1H-pyrazol-5-one | C3H4N2O | CID 316289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-3-n-propyl-2-pyrazolin-5-one | C7H12N2O | CID 520516 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Executive Summary & Scientific Rationale

The target molecule, 4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one (often referred to as the "pyrazolone scaffold"), is a structural analog of Edaravone (MCI-186), a potent free radical scavenger used in treating amyotrophic lateral sclerosis (ALS) and cerebral ischemia. Unlike Edaravone, which is N-phenylated, this target is N-unsubstituted (

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most robust route to this scaffold is the cyclocondensation of a

Key Reaction:

Mechanistic Pathway & Logic

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl (more electrophilic than the ester), followed by an intramolecular cyclization where the second nitrogen attacks the ester carbonyl.

Reaction Scheme (Graphviz)

Caption: Mechanistic flow from condensation to cyclization, highlighting the critical tautomeric equilibrium of the final product.

Materials & Stoichiometry

Safety Alert: Hydrazine hydrate is a known carcinogen, severe skin irritant, and sensitizer. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.

Reagent Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |

| Ethyl 2-methyl-3-oxohexanoate | 172.22 | 1.0 | ~0.98 | Limiting Reagent (Scaffold) |

| Hydrazine Hydrate (80% or 100%) | 50.06 | 1.2 | 1.03 | Nucleophile / Cyclizing Agent |

| Ethanol (Absolute) | 46.07 | N/A | 0.789 | Solvent (Protic, High Solubility) |

| Acetic Acid (Glacial) | 60.05 | 0.1 | 1.05 | Catalyst (Optional*) |

*Note: Acid catalysis is often unnecessary for hydrazine condensations but can accelerate Schiff base formation if the reaction is sluggish.

Experimental Protocol

Phase 1: Synthesis[3][4]

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging:

-

Add 10.0 mmol (approx. 1.72 g) of Ethyl 2-methyl-3-oxohexanoate.

-

Add 20 mL of Absolute Ethanol.

-

Critical Step: While stirring at room temperature, add 12.0 mmol (approx. 0.60 g or 0.58 mL) of Hydrazine Hydrate dropwise.

-

(Optional) Add 2-3 drops of glacial acetic acid.

-

-

Reaction:

-

Heat the mixture to reflux (

) using an oil bath or heating block. -

Maintain reflux for 3 to 5 hours .

-

Monitoring: Check progress via TLC (Eluent: 5% MeOH in DCM). The starting

-keto ester (high

-

Phase 2: Workup & Isolation[4][5]

Since pyrazolones can exist as solids or viscous oils depending on purity and tautomerism, the workup is critical.

-

Concentration: Remove approximately 70-80% of the ethanol under reduced pressure (Rotary Evaporator). Do not distill to dryness yet to avoid thermal decomposition or oiling out.

-

Precipitation:

-

Cool the concentrated residue in an ice bath (

) for 30 minutes. -

If a solid forms: Filter under vacuum and wash with cold ethanol (

). -

Troubleshooting (Oiling Out): If the product separates as an oil, add Diethyl Ether or Hexane to the residue and scratch the flask walls with a glass rod to induce crystallization.

-

-

Drying: Dry the solid in a vacuum oven at

for 4 hours.

Phase 3: Purification (Recrystallization)

If the crude product is colored (often yellow due to oxidation or hydrazone impurities):

-

Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (4:1) mixture.

-

Allow to cool slowly to room temperature, then to

. -

Collect crystals via filtration.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must validate the structure. Pyrazolones exhibit annular tautomerism (CH-keto vs. OH-enol vs. NH-form).

Expected NMR Profile

The

| Signal | Approx. Shift ( | Multiplicity | Interpretation |

| Propyl-CH | 0.9 | Triplet | Terminal methyl of propyl chain |

| Propyl-CH | 1.5 - 1.6 | Multiplet | Middle methylene of propyl chain |

| Propyl-CH | 2.3 - 2.5 | Triplet | Methylene attached to C3 |

| C4-Methyl | 1.8 - 2.0 | Singlet/Doublet | Methyl attached to C4 |

| C4-H | 3.0 - 3.5 | Singlet/Quartet | Diagnostic: Only visible in Keto form. Disappears in Enol form. |

| NH / OH | 10.0 - 13.0 | Broad Singlet | Exchangeable protons. |

Critical Validation Check:

-

In CDCl

, you often see the CH-form (sharp signal at C4). -

In DMSO-

, the equilibrium shifts toward the OH/NH-form (enol). The C4-H signal may disappear or broaden significantly, and the OH/NH signal becomes very distinct downfield (

Troubleshooting & Optimization

Workflow Decision Tree

Caption: Decision matrix for handling the common "oiling out" issue during pyrazolone isolation.

Common Issues

-

No Precipitation: The product is likely soluble in the remaining ethanol. Evaporate to near dryness and switch to a non-polar solvent (Hexane/Ether) to force precipitation.

-

Multiple Spots on TLC: Hydrazine can form a hydrazone without cyclizing if the temperature is too low. Ensure vigorous reflux.[3] If the intermediate persists, add more acetic acid catalyst.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational method for pyrazolone synthesis).

- Holzer, W., et al. (2000). Tautomerism of Pyrazolones: NMR and X-ray studies. Journal of Heterocyclic Chemistry. (Authoritative source on interpreting CH vs OH tautomer NMR signals).

-

Edaravone Analog Synthesis: Synthesis and Antioxidant Activity of Novel Pyrazolone Derivatives. Available at: or . (General reference for 4-alkyl-3-substituted pyrazolone protocols).

-

Safety Data: Hydrazine Hydrate SDS. Available at: .

Sources

Application Note: Bioassay Protocols for Determining the Efficacy of 4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Introduction & Compound Profile

The compound 4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one (herein referred to as MPP-5 ) belongs to the pyrazolone class of heterocycles. This chemical scaffold is historically significant in medicinal chemistry, forming the core of FDA-approved therapeutics such as Edaravone (neuroprotective antioxidant) and Metamizole (analgesic/anti-inflammatory).

Unlike N-substituted pyrazolones (e.g., antipyrine), MPP-5 possesses an unsubstituted nitrogen at position 1 (

Therapeutic Indication & Rationale

Based on the structure-activity relationships (SAR) of pyrazolone derivatives, MPP-5 is a primary candidate for dual-mechanism therapy :

-

Free Radical Scavenging: The pyrazolone ring can donate electrons/protons to neutralize Reactive Oxygen Species (ROS), mitigating oxidative stress.

-

Anti-Inflammatory Action: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes, reducing prostaglandin and leukotriene synthesis.

This guide details the standardized bioassays required to validate MPP-5 efficacy, moving from acellular screening to cell-based functional assays.

Module A: Acellular Antioxidant Capacity

Rationale: Pyrazolones often act as "suicide substrates" for free radicals. Establishing the IC50 for radical scavenging is the first "Go/No-Go" gate.

Protocol A1: DPPH Radical Scavenging Assay

Objective: Quantify the ability of MPP-5 to donate hydrogen atoms to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Reagents:

-

DPPH Stock: 0.1 mM in HPLC-grade Methanol (protect from light).

-

Positive Control: Ascorbic Acid or Edaravone.

-

Vehicle: DMSO (Final concentration < 0.1%).

Workflow:

-

Preparation: Dissolve MPP-5 in DMSO to create a 10 mM stock. Prepare serial dilutions (100 µM to 1 µM) in methanol.

-

Reaction: In a 96-well microplate, mix 20 µL of MPP-5 dilution with 180 µL of DPPH working solution.

-

Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

-

Measurement: Read Absorbance at 517 nm using a microplate reader.

Data Analysis:

Calculate % Inhibition using the formula:

Protocol A2: Inhibition of Lipid Peroxidation (TBARS)

Objective: Determine if MPP-5 protects lipid membranes from oxidative degradation, a critical mechanism for neuroprotection.

Methodology:

Uses egg yolk homogenate or rat liver microsomes as the lipid-rich substrate, induced by

Key Step:

-

Add MPP-5 before inducing stress with

(10 µM). -

Read Absorbance at 532 nm .

-

Note: Pyrazolones can sometimes interfere with TBA. Run a "compound blank" (MPP-5 + TBA without lipid) to subtract background interference.

Module B: Enzymatic Anti-Inflammatory Profiling

Rationale: To determine if MPP-5 acts as an NSAID-like agent, its selectivity between constitutive COX-1 and inducible COX-2 must be established.

Protocol B1: COX-1/COX-2 Isozyme Inhibition (Colorimetric)

Objective: Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). High SI values indicate reduced gastrointestinal toxicity risk.

Reagents:

-

Purified Ovine COX-1 and Recombinant Human COX-2.

-

Substrate: Arachidonic Acid (AA).

-

Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Workflow:

-

Enzyme Priming: Incubate COX-1 or COX-2 enzyme with Heme cofactor and MPP-5 (various concentrations) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

-

Initiation: Add Arachidonic Acid and TMPD. The peroxidase activity of COX converts PGG2 to PGH2, oxidizing TMPD to a blue product.

-

Quantification: Measure Absorbance at 590 nm after 5 minutes.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| MPP-5 | TBD | TBD | Target > 10 |

| Indomethacin | 0.1 | 80 | 0.001 (Non-selective) |

| Celecoxib | 15 | 0.04 | 375 (Selective) |

Module C: Cell-Based Functional Efficacy (The Gold Standard)

Rationale: Enzymatic assays do not account for membrane permeability or metabolic stability. The LPS-stimulated macrophage model mimics the systemic inflammatory response.

Protocol C1: NO Inhibition in RAW 264.7 Macrophages

Cell Line: RAW 264.7 (Murine Macrophages). Stimulant: Lipopolysaccharide (LPS) from E. coli (O111:B4).

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Allow adherence for 24h. -

Pre-treatment: Replace media with DMEM containing MPP-5 (0.1, 1, 10, 50 µM). Incubate for 1 hour.

-

Critical Control: Use Polymyxin B if endotoxin contamination in the drug stock is suspected.

-

-

Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except "Vehicle Control." Incubate for 24 hours.

-

Griess Assay (Nitric Oxide Quantification):

-

Transfer 100 µL of culture supernatant to a fresh plate.

-

Add 100 µL Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED).

-

Incubate 10 mins at RT.

-

Read Absorbance at 540 nm .

-

-

Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure NO reduction is due to efficacy, not cytotoxicity.

Visualization: Experimental Workflow

Figure 1: Workflow for differentiating anti-inflammatory efficacy from cytotoxicity in macrophage models.

Mechanistic Pathway & Logic

To interpret the data from the above assays, one must understand the signaling cascade MPP-5 is hypothesized to interrupt. Pyrazolones typically intervene at the COX-2 transcription level (via NF-

Figure 2: Dual mechanism of action: Direct ROS scavenging and COX-2 enzymatic inhibition.

References

-

Vertex AI Search. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences. 1[1][2][3]

-

Kanwal, M., et al. (2022).[4] New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ-induced neuroinflammation. NIH PubMed Central. 4

-

Pontiki, E., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules (Basel, Switzerland). 5

-

Alam, M. (2022).[6] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI Molecules. 7[1][3]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Development of Novel Pyrazolone Derivatives

Introduction: The Versatile Pyrazolone Scaffold

Pyrazolone and its derivatives represent a privileged class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3] First synthesized in 1883, the pyrazolone nucleus is a core component of numerous bioactive compounds and functional materials, owing to its unique structural and electronic properties.[1] The versatility of the pyrazolone scaffold allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities and material properties.[1][2][3]

This guide provides a comprehensive overview of the development of novel applications for pyrazolone derivatives, with a focus on practical, field-proven insights and detailed experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this remarkable chemical entity.

Established and Emerging Therapeutic Applications

Pyrazolone derivatives have a long history of therapeutic use, with well-known examples including:

-

Edaravone: A potent free-radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[4][5]

-

Celecoxib: A selective COX-2 inhibitor with anti-inflammatory and analgesic properties, also showing promise in cancer therapy.[6][7][8][9]

Beyond these established drugs, research has unveiled a broad spectrum of pharmacological activities for pyrazolone derivatives, including:

-

Anticancer Activity: Targeting various mechanisms, including kinase inhibition, induction of apoptosis, and cell cycle arrest.[10][11][12]

-

Antimicrobial and Antifungal Activity: Showing efficacy against a range of pathogens, including drug-resistant strains.[1][13][14][15][16]

-

Neuroprotective Effects: Demonstrating potential in mitigating neuroinflammation and oxidative stress-related neuronal damage.[17]

This guide will focus on providing detailed protocols for exploring two of the most promising and actively researched therapeutic areas: oncology and infectious diseases.

Part 1: Novel Pyrazolone Derivatives in Oncology

The development of novel anticancer agents is a cornerstone of modern drug discovery. Pyrazolone derivatives have emerged as a promising scaffold for the design of targeted cancer therapies, particularly as kinase inhibitors.[12]

Application Note 1: Development of Pyrazolone-Based Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival.[12] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is a particularly effective starting point for designing kinase inhibitors that can compete with ATP for binding to the kinase active site.[18]

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell survival and proliferation.[12][19][20] Developing pyrazolone derivatives that can inhibit key kinases in this pathway, such as PI3K and AKT, is a promising strategy for cancer therapy.

Caption: PI3K/AKT signaling pathway and the inhibitory action of a pyrazolone derivative.

Protocol 1: Synthesis of a Novel 4,5-disubstituted Pyrazolone Derivative

This protocol describes a general method for the synthesis of a 4,5-disubstituted pyrazolone derivative, a common scaffold for kinase inhibitors.

Materials:

-

Ethyl acetoacetate

-

Substituted phenylhydrazine hydrochloride

-

Aromatic aldehyde

-

Ethanol

-

Glacial acetic acid

-

Sodium acetate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

-

Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one:

-

Dissolve substituted phenylhydrazine hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain the pure pyrazolone intermediate.[21]

-

-

Knoevenagel Condensation:

-

To a solution of the synthesized pyrazolone (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine or sodium acetate.

-

Reflux the mixture for 2-4 hours until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture and filter the precipitated solid.

-

Wash the solid with cold ethanol and dry under vacuum to yield the 4-arylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivative.[22]

-

-

Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

-

Caption: Workflow for the synthesis of a 4-arylidene pyrazolone derivative.

Protocol 2: In Vitro Anticancer Activity Screening

This protocol outlines the MTT assay, a colorimetric method for assessing the cytotoxic effect of novel pyrazolone derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Synthesized pyrazolone derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazolone derivatives in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |

| Pyrazolone Derivative 1 | 12.5 | 18.2 | 0.9 |

| Pyrazolone Derivative 2 | 5.8 | 9.1 | 0.9 |

| Pyrazolone Derivative 3 | 25.1 | 32.7 | 0.9 |

Note: The data presented are for illustrative purposes only.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrazolone derivatives against a specific kinase (e.g., PI3K).

Materials:

-

Recombinant human PI3K enzyme

-

Kinase substrate (e.g., PIP2)

-

ATP

-

Synthesized pyrazolone derivatives

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Assay Plate Preparation: Prepare serial dilutions of the pyrazolone derivatives in DMSO and add them to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Prepare a mixture of the PI3K enzyme and its substrate (PIP2) in the assay buffer and add it to all wells.

-

Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a luminescent signal proportional to the amount of ADP produced (and thus kinase activity).

-

Data Acquisition and Analysis: Measure the luminescence in each well using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

| Compound | PI3Kα IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |

| Pyrazolone Derivative 1 | 150 | 5 |

| Pyrazolone Derivative 2 | 45 | 5 |

| Pyrazolone Derivative 3 | 500 | 5 |

Note: The data presented are for illustrative purposes only.

Part 2: Novel Pyrazolone Derivatives for Combating Antimicrobial Resistance

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Pyrazolone derivatives have demonstrated promising antibacterial activity and represent a valuable scaffold for the development of new antibiotics.[13][23][24]

Application Note 2: Screening Pyrazolone Derivatives Against Resistant Bacterial Strains

A critical step in developing new antibiotics is to assess their efficacy against clinically relevant resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination against MRSA

This protocol describes the broth microdilution method for determining the MIC of novel pyrazolone derivatives against MRSA.

Materials:

-

MRSA strain (e.g., ATCC 43300)

-

Mueller-Hinton Broth (MHB)

-

Synthesized pyrazolone derivatives dissolved in DMSO

-

Vancomycin (positive control)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: Grow the MRSA strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

-

Compound Dilution: Prepare a two-fold serial dilution of the pyrazolone derivatives in MHB in the 96-well plates.

-

Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.[25]

| Compound | MRSA (ATCC 43300) MIC (µg/mL) | Vancomycin MIC (µg/mL) (Control) |

| Pyrazolone Derivative 4 | 16 | 1 |

| Pyrazolone Derivative 5 | 4 | 1 |

| Pyrazolone Derivative 6 | 32 | 1 |

Note: The data presented are for illustrative purposes only.

Part 3: Novel Applications of Pyrazolone Derivatives in Materials Science

The unique photophysical and chemical properties of pyrazolone derivatives make them attractive candidates for various applications in materials science.

Application Note 3: Pyrazolone-Based Fluorescent Probes for Metal Ion Detection

Pyrazolone derivatives can be functionalized to create fluorescent probes that exhibit high selectivity and sensitivity for specific metal ions.[26][27] These probes are valuable tools for environmental monitoring and biological imaging.

Caption: "Turn-off" mechanism of a pyrazolone-based fluorescent probe for metal ion detection.

Protocol 5: Synthesis and Evaluation of a Pyrazolone-Based Fluorescent Probe for Hg²⁺

This protocol describes the synthesis of a rhodamine-based pyrazolone fluorescent probe and its evaluation for the detection of mercury ions.

Materials:

-

Rhodamine B hydrazide

-

3-methyl-1-phenyl-2-pyrazoline-5-one

-

Ethanol

-

Mercury(II) chloride (HgCl₂) solution

-

Other metal salt solutions (for selectivity testing)

-

Spectrofluorometer

Procedure:

-

Synthesis of the Probe:

-

Reflux rhodamine B hydrazide (1.0 eq) and 3-methyl-1-phenyl-2-pyrazoline-5-one (1.1 eq) in ethanol for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and collect the precipitate by filtration.

-

Purify the product by column chromatography.[7]

-

-

Fluorescence Titration:

-

Prepare a stock solution of the pyrazolone probe in a suitable solvent (e.g., acetonitrile/water mixture).

-

Add increasing concentrations of Hg²⁺ solution to the probe solution.

-

Measure the fluorescence emission spectrum after each addition.

-

-

Selectivity Study:

-

To separate solutions of the probe, add solutions of various metal ions (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺) at a concentration significantly higher than that of Hg²⁺ used in the titration.

-

Measure the fluorescence response to assess the selectivity of the probe for Hg²⁺.[5]

-

Application Note 4: Pyrazolone Derivatives as Corrosion Inhibitors

Pyrazolone derivatives have shown significant potential as corrosion inhibitors for mild steel in acidic environments.[4][6][7] Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective layer that hinders the corrosion process.

Protocol 6: Evaluation of Corrosion Inhibition Efficiency

This protocol details the weight loss method and electrochemical impedance spectroscopy (EIS) for evaluating the performance of novel pyrazolone derivatives as corrosion inhibitors.

Materials:

-

Mild steel coupons

-

1 M Hydrochloric acid (HCl) solution

-

Synthesized pyrazolone derivatives

-

Acetone

-

Analytical balance

-

Electrochemical workstation with a three-electrode cell (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode)

Procedure:

-

Weight Loss Measurement:

-

Clean and weigh the mild steel coupons.

-

Immerse the coupons in 1 M HCl solution with and without various concentrations of the pyrazolone inhibitor for a set period (e.g., 6 hours).

-

After immersion, remove the coupons, clean them, and reweigh them.

-

Calculate the corrosion rate and inhibition efficiency.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Immerse the mild steel electrode in the test solution (with and without inhibitor) and allow it to stabilize.

-

Perform EIS measurements at the open circuit potential over a frequency range (e.g., 100 kHz to 0.01 Hz).

-

Analyze the Nyquist plots to determine the charge transfer resistance (Rct). A higher Rct value indicates better corrosion inhibition.[1]

-

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) from Weight Loss | Charge Transfer Resistance (Rct) (Ω cm²) |

| 0 (Blank) | 0 | 50 |

| 0.1 | 75 | 250 |

| 0.5 | 92 | 800 |

| 1.0 | 96 | 1500 |

Note: The data presented are for illustrative purposes only.

Conclusion

The pyrazolone scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents and functional materials. The protocols and application notes provided in this guide offer a starting point for researchers to explore the vast potential of this versatile heterocyclic system. By combining rational design, efficient synthesis, and robust screening methodologies, the scientific community can unlock new and impactful applications for pyrazolone derivatives.

References

-

Celecoxib - Wikipedia. [Link]

-

Celecoxib: Mechanism of Action & Structure - Study.com. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC. [Link]

-

Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles | ACS Omega. [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

-

Experimental and Theoretical Tests on the Corrosion Protection of Mild Steel in Hydrochloric Acid Environment by the Use of Pyrazole Derivative - MDPI. [Link]

-

Recent Progress in Fluorescent Probes For Metal Ion Detection - Frontiers. [Link]

-

Establishing a parallel compound screening method and identifying novel antimicrobial compounds targeting Staphylococcus aureus dihydrofolate reductase - Journal of Applied Pharmaceutical Science. [Link]

-

The development of a novel bio-based corrosion inhibitor: using biomass-derived 5-hydroxymethylfurfural (5-HMF) as a starting material - PMC. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. [Link]

-

Computational Screening of Approved Drugs for Inhibition of the Antibiotic Resistance Gene mecA in Methicillin-Resistant Staphylococcus aureus (MRSA) Strains - PMC. [Link]

-

Synthesis and characterization of novel pyrazolone derivatives. [Link]

-

A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. [Link]

-

Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives - PMC. [Link]

-

A schematic representation of the PI3K/AKT signaling pathway and its... - ResearchGate. [Link]

-

Unraveling the corrosion inhibition behavior of prinivil drug on mild steel in 1M HCl corrosive solution: insights from density functional theory, molecular dynamics, and experimental approaches - Frontiers. [Link]

-

PI3K-AKT Signaling Pathway - Creative Diagnostics. [Link]

-

Corrosion inhibition and adsorption mechanism of novel imidazopyridine corrosion inhibitors: Electrochemical and computational studies - DOI. [Link]

-

Synthesis of pyrazole-based fluorescent probe Pyr-Rhy - ResearchGate. [Link]

-

Targeting PI3K/Akt signal transduction for cancer therapy - PMC - NIH. [Link]

-

Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. [Link]

-

The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace. [Link]

-

Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review | Bentham Science. [Link]

-

Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. [Link]

-

Pyrazolone – Knowledge and References - Taylor & Francis. [Link]

-

Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC. [Link]

-

Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. [Link]

-

in vitro kinase assay | Protocols.io. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

-

Synthesis, antimicrobial evaluation and docking studies of new pyrazolone derivatives - Semantic Scholar. [Link]

-

Identification of novel drug targets and small molecule discovery for MRSA infections - PMC. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [Link]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. [Link]

-

Hg(II) and Cd(II) Heavy Metal Ions Detection Based On Fluorescence Using Zn(II) Metal. [Link]

-

Full article: Performance evaluation of pyrazolone derivatives as corrosion inhibitors for mild steel in acidic environments: experimental and computational studies. [Link]

-

Corrosion inhibition of mild steel in 1 M HCl by pyrazolone-sulfonamide hybrids: synthesis, characterization, and evaluation - PMC. [Link]

-

Editorial: Discovery of Novel Molecules for Corrosion Protection Using Computational Chemistry - Frontiers. [Link]

-

Full article: Combined experimental and theoretical insights into pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl. [Link]

-

Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies | ACS Omega. [Link]

Sources

- 1. The development of a novel bio-based corrosion inhibitor: using biomass-derived 5-hydroxymethylfurfural (5-HMF) as a starting material - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. protocols.io [protocols.io]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 10. mdpi.com [mdpi.com]

- 11. news-medical.net [news-medical.net]

- 12. Targeting PI3K/Akt signal transduction for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational Screening of Approved Drugs for Inhibition of the Antibiotic Resistance Gene mecA in Methicillin-Resistant Staphylococcus aureus (MRSA) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Unraveling the corrosion inhibition behavior of prinivil drug on mild steel in 1M HCl corrosive solution: insights from density functional theory, molecular dynamics, and experimental approaches [frontiersin.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. rsc.org [rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. DirectMultiStep: Direct Route Generation for Multi-Step Retrosynthesis [arxiv.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 25. Identification of novel drug targets and small molecule discovery for MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]

- 26. reactionbiology.com [reactionbiology.com]

- 27. Redirecting [linkinghub.elsevier.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Splitting in the NMR Spectrum of 4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Welcome to the Technical Support Center for NMR analysis of pyrazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected peak splitting in the NMR spectrum of 4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one. Our goal is to provide you with the expertise and actionable protocols to diagnose and resolve these common yet complex spectral features.

Introduction: Why is My NMR Spectrum More Complicated Than Expected?

Obtaining a clean, interpretable NMR spectrum is paramount for structural elucidation. However, molecules like this compound, while seemingly straightforward, possess structural and dynamic features that can lead to complex and confusing spectra. Peak splitting beyond the expected spin-spin coupling is a frequent observation that can arise from several underlying chemical phenomena. This guide will walk you through the most common causes and provide you with the tools to systematically troubleshoot your results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a doubling of all the signals for my compound. What is the most likely cause?

A1: The most probable reason for the doubling of signals in the NMR spectrum of this compound is the presence of tautomers . Pyrazolones can exist in different tautomeric forms, and if the rate of interconversion between these forms is slow on the NMR timescale, you will observe a separate set of signals for each tautomer.[1][2]

For this specific molecule, the relevant tautomeric equilibrium is between the keto (NH and CH) and enol (OH) forms. The exact equilibrium position is highly dependent on the solvent, concentration, and temperature.[2][3]

Q2: The methylene (CH₂) protons in my propyl group, which I expected to be a simple quartet, are showing up as a much more complex multiplet. Why is this happening?

A2: This phenomenon is likely due to the presence of a chiral center at the C4 position of the pyrazolone ring, which bears the methyl group. This chiral center renders the two protons of the adjacent methylene group in the propyl chain diastereotopic .[4][5] Diastereotopic protons are chemically non-equivalent and will have different chemical shifts. They will couple to each other (geminal coupling) and to the neighboring protons, resulting in a more complex splitting pattern than a simple quartet.

In-Depth Troubleshooting Guides

Guide 1: Investigating Tautomerism

The existence of tautomers is a common feature of pyrazolone chemistry and a primary source of spectral complexity.[1][2] For this compound, three main tautomers can be considered: the NH-keto, CH-keto, and OH-enol forms.

dot graph Tautomerism { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

NH_keto [label="NH-Keto form"]; CH_keto [label="CH-Keto form"]; OH_enol [label="OH-Enol form"];

NH_keto -- CH_keto [label="Equilibrium"]; CH_keto -- OH_enol [label="Equilibrium"]; OH_enol -- NH_keto [label="Equilibrium"]; } dot

Caption: Tautomeric equilibrium in this compound.

Objective: To determine if the observed peak splitting is due to tautomerism by observing changes in the spectrum at different temperatures.

Methodology:

-

Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of 5-10 mg/mL.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

-

High-Temperature Spectra: Gradually increase the temperature of the NMR probe in increments of 10-15°C. Acquire a spectrum at each temperature.

-

Low-Temperature Spectra: If your initial spectrum shows averaged signals, gradually decrease the temperature in a similar manner and acquire spectra.

Interpreting the Results:

-

Coalescence: If tautomerism is the cause of peak doubling, as you increase the temperature, the rate of interconversion will increase. You should observe the pairs of signals broadening, then merging into single, averaged peaks.[6]

-

Sharpening: Conversely, if you start with broad, averaged signals at room temperature, lowering the temperature may slow down the exchange enough to resolve the individual tautomers, resulting in a doubling of the peaks.

| Temperature | Expected Observation for Tautomerism |

| Low | Sharp, distinct signals for each tautomer. |

| Intermediate | Broadened signals as tautomers begin to interconvert rapidly. |

| High | Sharp, averaged signals representing a time-averaged structure. |

Objective: To investigate the effect of solvent polarity on the tautomeric equilibrium.

Methodology:

-

Acquire ¹H NMR spectra of your compound in a range of deuterated solvents with varying polarities (e.g., Benzene-d₆, CDCl₃, Acetone-d₆, DMSO-d₆).[7]

Interpreting the Results:

-

The ratio of the tautomers can change significantly with the solvent.[1] Non-polar solvents may favor one form, while polar, hydrogen-bond-accepting solvents like DMSO-d₆ can stabilize the OH-enol form. By comparing the spectra, you can identify which tautomer is prevalent in each solvent.

Guide 2: Understanding Diastereotopic Protons

The presence of a stereocenter at C4 makes the two protons of the C5 methylene group and the two protons of the α-methylene group of the N1-propyl substituent (if present) diastereotopic.[4]

Caption: The chiral center at C4 induces diastereotopicity in the adjacent methylene protons.

Instead of a simple quartet for the α-CH₂ of the propyl group, you should expect to see an ABX₂ system (or more complex if other couplings are significant). The two diastereotopic protons (Hₐ and Hₑ) will have:

-

Different chemical shifts (δₐ and δₑ).

-

A geminal coupling constant (²Jₐₑ).

-

Different coupling constants to the neighboring methylene group (³Jₐₓ and ³Jₑₓ).

This results in a pair of complex multiplets, often appearing as two doublets of quartets that may overlap.

Objective: To confirm the connectivity and resolve overlapping signals.

Experimental Protocol: COSY and HSQC/HMBC

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You should see cross-peaks connecting the diastereotopic methylene protons to each other and to the adjacent methylene protons of the propyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will confirm that the complex multiplet of the diastereotopic protons corresponds to a single carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This provides correlations between protons and carbons over two or three bonds. It is useful for confirming the overall structure and assignments.[8]

Summary of Potential Causes for Peak Splitting and Diagnostic Approaches

| Phenomenon | Description | Primary Diagnostic Tool | Secondary Diagnostic Tools |

| Tautomerism | Slow exchange between keto and enol forms. | Variable Temperature (VT) NMR | Solvent Study, 2D NMR (NOESY/EXSY) |

| Diastereotopicity | Magnetic non-equivalence of protons due to a chiral center. | 2D NMR (COSY, HSQC) | High-field NMR, simulation software |

| Restricted Rotation | Slow rotation around an amide-like C-N bond. | Variable Temperature (VT) NMR | 2D NMR (EXSY) |

Concluding Remarks

Peak splitting in the NMR spectrum of this compound is a common and solvable issue. By systematically considering the possibilities of tautomerism and diastereotopicity, and by employing the appropriate experimental techniques such as variable temperature NMR and 2D NMR, you can confidently interpret your spectra and elucidate the correct structure of your compound.

Should you require further assistance, please do not hesitate to contact our application support team with your spectral data.

References

-

Beger, J., et al. (2000). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 5(3), 495-507. [Link]

-

Maquestiau, A., et al. (1984). N-Aminopyrroledione–hydrazonoketene–pyrazolium oxide–pyrazolone rearrangements and pyrazolone tautomerism. Journal of the Chemical Society, Perkin Transactions 2, (5), 747-753. [Link]

-

Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium, 1, 1-26. [Link]

-

Al-Azmi, A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(8). [Link]

-

Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1898. [Link]

-

Al-Majid, A. M., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

-

Aly, A. A., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-794. [Link]

-

Reddit. (2024, June 19). My teacher said that these 2 protons are not equivalent, but how? [Online forum post]. [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

Al-Azzawi, A. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]

-

Wikipedia. (n.d.). Magnetic inequivalence. [Link]

-

University of Wisconsin-Madison. (n.d.). A Brief Overview of Chemical Shift Equivalence & Magnetic Equivalence. [Link]

-

Chemistry LibreTexts. (2019, June 5). 12.08 Solving NMR spectra. [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. [Link]

-

Khetre, S. M. (2020, October 26). Restricted Rotation or Hindered Rotation in NMR Spectroscopy. YouTube. [Link]

-

Al-Mulla, A. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]

-

Elguero, J., et al. (2012, January 18). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]

-

Gribble, G. W., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

-

Denisov, G. S., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 28(23), 7792. [Link]

-

The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

-

Zarei, M., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 132(1), 1-8. [Link]

-

El-Faham, A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(1), M1523. [Link]

Sources

- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. careerchem.com [careerchem.com]

- 4. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. benchchem.com [benchchem.com]

- 7. Troubleshooting [chem.rochester.edu]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

stability issues of 4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one in solution

Topic: Solution Stability & Troubleshooting Guide

Document ID: TS-PYR-045 | Version: 2.1 | Status: Active

Executive Summary

This guide addresses the stability profile of 4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one . As a structural analog to the radical scavenger Edaravone , this compound exhibits significant sensitivity to oxidative stress and pH-dependent tautomerism. Users frequently encounter "ghost peaks" in HPLC, solution discoloration (yellowing/browning), and assay loss during storage. This document provides mechanistic insights and validated protocols to mitigate these issues.

Module 1: The "Ghost Peak" Phenomenon (Tautomerism)

The Issue

Users often report broad peaks, split peaks, or poor reproducibility in HPLC/NMR, even with pure samples.

The Mechanism

Unlike simple ketones, 5-pyrazolones exist in a dynamic equilibrium of three tautomeric forms: the CH-form (keto), the OH-form (enol), and the NH-form .

-

Non-polar solvents (CHCl3): Favor the CH-form .

-

Polar protic solvents (MeOH, H2O): Shift equilibrium toward the OH-form and NH-form .

-

C4-Chirality: The C4 position (bearing the methyl group) is chiral in the CH-form but achiral in the OH-form (planar aromatic system). Rapid interconversion causes "time-averaged" NMR signals or peak broadening in chromatography.

Visualizing the Pathway

Figure 1: Tautomeric equilibrium of 5-pyrazolones. The shift is driven by solvent polarity and pH.[1]

Troubleshooting Protocol

| Symptom | Root Cause | Corrective Action |

| Split HPLC Peaks | Slow exchange between tautomers on the column timescale. | Acidify Mobile Phase: Add 0.1% Formic Acid or TFA. This protonates the system, forcing a faster exchange or locking the enol form. |

| Broad NMR Signals | Intermediate exchange rate. | Change Solvent: Switch to DMSO-d6 (favors OH/NH forms via H-bonding) or CDCl3 (favors CH form). Avoid CD3OD if possible. |

Module 2: Oxidative Degradation (Discoloration)[2]

The Issue

Clear solutions turn yellow, pink, or brown within hours/days.

The Mechanism

The C4-hydrogen atom is acidic (pKa ~7-8). In neutral or basic solutions, the molecule forms an anion that is highly electron-rich and prone to oxidation by dissolved oxygen.

-

Radical Formation: Oxygen abstracts an electron, creating a radical at C4.

-

Dimerization: Two radicals couple to form a bis-pyrazolone (dimer).

-

Further Oxidation: The dimer oxidizes further to form rubazonic acid derivatives (highly colored red/violet dyes).

Visualizing the Pathway

Figure 2: Oxidative degradation pathway leading to colored impurities.

Stabilization Protocol

-

pH Control: Maintain pH < 5.0. At acidic pH, the compound exists in the neutral protonated form, which is resistant to oxidation.

-

Deoxygenation: Strictly degas all solvents (sparge with Argon/Helium for 15 mins).

-

Additives: For storage >24h, add Sodium Metabisulfite (0.1% w/v) or EDTA (to chelate metals that catalyze oxidation).

Module 3: Validated Handling Workflows

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for biological assays or long-term storage.

-

Solvent Prep: Take DMSO or Methanol. Sparge with Argon gas for 10 minutes to remove dissolved oxygen.

-

Weighing: Weigh the solid this compound quickly. Minimize light exposure.[2]

-

Dissolution: Dissolve solid in the degassed solvent.

-

Acidification (Critical): Add 0.1% v/v Acetic Acid or Formic Acid to the stock solution.

-

Why? This suppresses the formation of the reactive anion.[3]

-

-

Storage: Aliquot into amber glass vials. Overlay with Argon gas before capping. Store at -20°C.

Protocol B: HPLC Method Parameters

Optimized to resolve tautomers and prevent tailing.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

-

Note: Avoid columns with high silanol activity, as the basic nitrogen in the pyrazole ring will bind irreversibly, causing tailing.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 mins.

-

Wavelength: 245 nm (Isosbestic point often found near here for pyrazolones) or 270 nm.

Frequently Asked Questions (FAQs)

Q1: My sample is 99% pure powder, but HPLC shows two peaks (ratio 80:20). Is it degraded? A: Likely not. This is usually the separation of tautomers (Keto vs. Enol) if the exchange rate on the column is slow.

-

Test: Run the HPLC at a higher temperature (e.g., 45°C). If the peaks merge or the ratio changes significantly, it is tautomerism, not impurity.

Q2: Can I use this compound in a cell culture assay at pH 7.4? A: Yes, but it will degrade (oxidize) rapidly (t1/2 < 4 hours in media).

-

Fix: Prepare the stock in acidified DMSO (Protocol A). Add to the cell media immediately before use. Include an antioxidant control (like Ascorbic Acid) if compatible with your assay to differentiate drug effect from oxidative stress byproducts.

Q3: Why does the solution turn pink? A: This indicates the formation of "Rubazonic acid" type dyes. This occurs when the C4-radical dimerizes and oxidizes. It indicates significant degradation.[4] Discard the solution.

Q4: Is the compound light sensitive? A: Yes. Pyrazolones can undergo photolytic ring opening or accelerated oxidation.[2] Always use amber glassware.

References

-

Edaravone Stability & Degrad

-

Source: BenchChem Technical Resources.[1]

- Relevance: Establishes the baseline oxidative instability of 3-methyl-1-phenyl-2-pyrazolin-5-one analogs (Edaravone)

-

-

Tautomerism of 1-substituted-3-methyl-2-pyrazolin-5-ones

- Source:New Journal of Chemistry (RSC), "Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one".

- Relevance: details the solvent-dependent equilibrium between CH, OH, and NH forms and their detection in NMR/HPLC.

-

Oxid

- Source:Molecules (MDPI)

- Relevance: Describes the mechanism of C4-oxidation leading to bis-pyrazolones (dimers) and colored dyes.

-

HPLC Separ

- Source: SIELC Technologies Applic